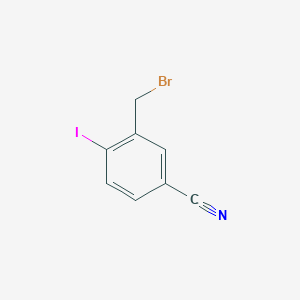
8-Quinolinamine, 6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinamine, 6-phenyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant biological activities and is used in various scientific research fields. The structure of 8-Quinolinamine, 6-phenyl- consists of a quinoline ring system with an amine group at the 8th position and a phenyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolinamine, 6-phenyl- typically involves the cyclization of appropriate precursors. One common method includes the use of N-propargyl aniline derivatives, which undergo intramolecular main group metal Lewis acid-catalyzed formal hydroamination and hydroarylation. This process can be conducted using stannic chloride or indium (III) chloride under aerobic conditions .
Industrial Production Methods: Industrial production of 8-Quinolinamine, 6-phenyl- often employs greener and more sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Quinolinamine, 6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
8-Quinolinamine, 6-phenyl- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold in organic synthesis and coordination chemistry.
Industry: The compound is used in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 8-Quinolinamine, 6-phenyl- involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium species. The compound binds to heme, preventing its polymerization into hemozoin, which is toxic to the parasite .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Quinolinamine: Lacks the phenyl group at the 6th position.
6-Phenylquinoline: Lacks the amine group at the 8th position.
Uniqueness: 8-Quinolinamine, 6-phenyl- is unique due to the presence of both the amine group at the 8th position and the phenyl group at the 6th position. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
68527-71-9 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-phenylquinolin-8-amine |
InChI |
InChI=1S/C15H12N2/c16-14-10-13(11-5-2-1-3-6-11)9-12-7-4-8-17-15(12)14/h1-10H,16H2 |
InChI Key |
VLTRZBCWTJABMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


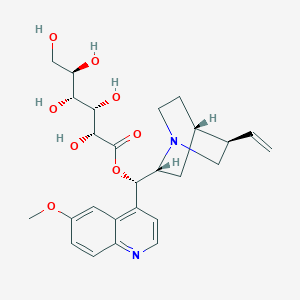
![1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13148358.png)
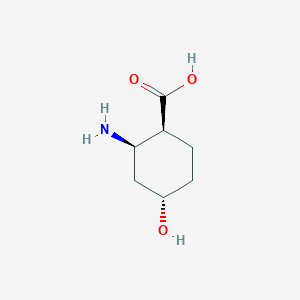
![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
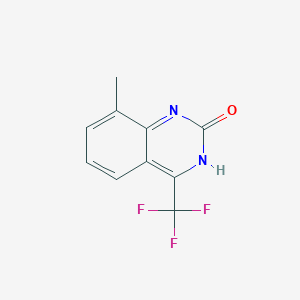
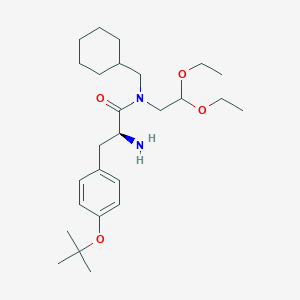
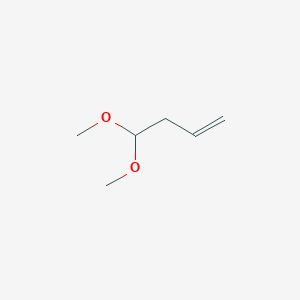
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)
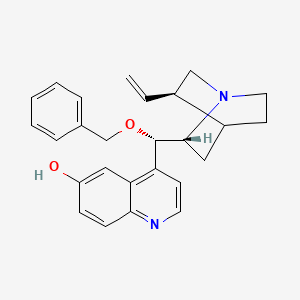
![4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan](/img/structure/B13148398.png)
